Product packaging for Methyl 4-phenylthiophene-3-carboxylate(Cat. No.:CAS No. 38695-71-5)

Methyl 4-phenylthiophene-3-carboxylate

Cat. No.: B1630301
CAS No.: 38695-71-5
M. Wt: 218.27 g/mol
InChI Key: AJMHUFVILVTYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thiophene (B33073) Scaffolds in Contemporary Chemical Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in modern chemical and medicinal research. derpharmachemica.comnih.govresearchgate.netbohrium.comrsc.orgnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a substituent or group with similar physical or chemical properties that can replace another to produce a compound with similar biological properties. This characteristic makes the thiophene scaffold a valuable component in drug design, where it can modulate a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. bohrium.comsmolecule.comnih.govmdpi.com Beyond medicine, the electron-rich nature of the thiophene ring makes it an excellent building block for organic electronic materials, finding use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.org

Overview of Thiophene Carboxylates as Privileged Structures in Synthetic and Medicinal Chemistry

Within the vast family of thiophene derivatives, thiophene carboxylates stand out as particularly "privileged structures." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in successful drug candidates. The carboxylic acid or ester functional group on the thiophene ring provides a key site for chemical modification and interaction with biological systems. smolecule.commdpi.com For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then form salts or participate in hydrogen bonding with receptor sites. smolecule.com Thiophene-2-carboxylic acid and its derivatives, for example, have been extensively studied and are used in the synthesis of various pharmaceuticals. mdpi.com The presence of the carboxylate group can also influence the electronic properties of the thiophene ring, further tuning its reactivity and potential applications in materials science.

Research Context of Methyl 4-phenylthiophene-3-carboxylate within Aryl-Substituted Thiophenes

This compound is a member of the aryl-substituted thiophene class, characterized by the presence of a phenyl group directly attached to the thiophene ring. This substitution significantly influences the molecule's properties. The phenyl group extends the π-conjugated system, which can have profound effects on the compound's electronic and photophysical characteristics, making it a candidate for investigation in materials science. researchgate.net In the context of medicinal chemistry, the 4-phenyl substituent provides a lipophilic domain that can interact with hydrophobic pockets in biological targets. Research into related compounds, such as 4-arylthiophene-3-carboxylic acid derivatives, has shown their potential as inhibitors of enzymes like Anoctamin 1 (ANO1), which is implicated in pain pathways. semanticscholar.org Furthermore, studies on other substituted thiophenes have highlighted the importance of the substitution pattern for biological activity, with the 4-position being a key site for enhancing therapeutic potential. smolecule.com Thus, this compound is situated at the intersection of synthetic, medicinal, and materials chemistry research, making it a compound of considerable scientific interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2S B1630301 Methyl 4-phenylthiophene-3-carboxylate CAS No. 38695-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)11-8-15-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMHUFVILVTYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649974
Record name Methyl 4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38695-71-5
Record name Methyl 4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies of Methyl 4 Phenylthiophene 3 Carboxylate Analogues

Synthesis of Schiff Bases and Related Imines from 2-Aminothiophene Carboxylates

The synthesis of Schiff bases from 2-aminothiophene-3-carboxylate derivatives represents a fundamental chemical transformation. These imines are typically formed through the condensation reaction between the primary amino group of the thiophene (B33073) and a carbonyl compound, such as an aldehyde or a ketone. This reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol (B145695) under reflux conditions. researchgate.net

The resulting Schiff bases, characterized by the azomethine (-C=N-) group, are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their coordination chemistry with various metal ions. nih.govresearchgate.net For instance, a Schiff base derived from methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate and 5-bromo-2-hydroxybenzaldehyde has been synthesized and subsequently used to prepare Co(II) and Pd(II) complexes. researchgate.net The synthesis involves refluxing the aminothiophene and the aldehyde in ethanol. researchgate.net Similarly, a range of methyl- and ethyl-2-aminothiophene-3-carboxylate derivatives have been reacted with salicylaldehyde (B1680747) to produce the corresponding Schiff bases in good yields (70-85%). researchgate.net

Table 1: Synthesis of Schiff Bases from 2-Aminothiophene Carboxylate Analogues

Starting Amine Aldehyde/Ketone Catalyst Solvent Conditions Product Yield (%) Reference
Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate 5-bromo-2-hydroxybenzaldehyde Glacial Acetic Acid Ethanol Reflux Methyl 2-((5-bromo-2-hydroxybenzylidene)amino)-4-ethyl-5-methylthiophene-3-carboxylate - researchgate.net
Methyl/Ethyl 2-aminothiophene-3-carboxylate derivatives Salicylaldehyde - Ethanol Reflux Corresponding Schiff bases 70-85 researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

The reactive nature of the amino and carboxylate functionalities on the thiophene ring makes methyl 4-phenylthiophene-3-carboxylate analogues ideal precursors for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems.

Formation of Triazole-Substituted Thiophenes

Thiophene-containing triazoles can be synthesized from thiophene carbohydrazide (B1668358) derivatives. The general approach involves the reaction of a thiophene carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization, typically in the presence of a base like aqueous sodium hydroxide (B78521), to yield the corresponding 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com For example, thiophene-2-carbohydrazide (B147627) reacts with haloaryl isothiocyanates in ethanol, and subsequent heating in aqueous NaOH affords the triazole-thione derivatives. mdpi.com These can be further functionalized, for instance, by reacting with secondary amines and formaldehyde (B43269) to produce N-Mannich bases. mdpi.com

Construction of Pyrazole (B372694) and Pyridine Derivatives

The synthesis of pyrazole derivatives from thiophene precursors often involves the reaction of a carbohydrazide with a dicarbonyl compound or its equivalent. For instance, the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide with reagents like malononitrile (B47326) or ethyl acetoacetate (B1235776) leads to the formation of pyrazole derivatives. synergypublishers.com Chalcone-type compounds derived from thiophene can also react with hydrazine (B178648) derivatives to form thiophene-pyrazole hybrids. nih.gov

Pyridine derivatives can also be constructed from thiophene precursors. One approach involves a three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, which can be adapted to synthesize highly substituted pyridin-4-ol derivatives. chim.it Although not starting directly from a pre-formed thiophene ring, this method highlights the versatility of building complex heterocycles that can be linked to a thiophene moiety. Another strategy involves the reaction of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes with 2-aminothiophene-3-carbonitrile (B183302) derivatives to yield pyrazole-thiophene-pyridine fused systems. acs.org

Thienopyrimidine Derivative Synthesis

Thieno[2,3-d]pyrimidines are a significant class of fused heterocycles synthesized from 2-aminothiophene-3-carboxylate analogues. A common method involves the cyclocondensation of the aminothiophene with a one-carbon synthon. For example, heating methyl 2-aminothiophene-3-carboxylate with urea (B33335) at high temperatures yields thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com This diol can be further chlorinated with reagents like POCl₃ to produce 2,4-dichlorothieno[2,3-d]pyrimidine, a key intermediate for further functionalization. nih.govijacskros.com

Alternatively, reaction of ethyl 2-amino-5-phenylthiophene-3-carboxylate with formamide (B127407) under reflux conditions leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov Another versatile route involves the reaction of 2-aminothiophene-3-carboxylates with isothiocyanates to form thioureidothiophene intermediates, which are then cyclized under basic conditions, such as ethanolic sodium ethoxide, to afford thieno[2,3-d]pyrimidinone derivatives. ekb.eg Microwave irradiation has been shown to improve the efficiency of the initial condensation with isothiocyanates. ekb.egnih.gov

Table 2: Synthesis of Thienopyrimidine Derivatives

Starting Material Reagent(s) Conditions Product Yield (%) Reference
Methyl 2-aminothiophene-3-carboxylate 1. Urea 1. 200°C, 2h 1. Thieno[2,3-d]pyrimidine-2,4-diol 65 ijacskros.com
2. POCl₃ 2. Reflux, 6h 2. 2,4-Dichlorothieno[2,3-d]pyrimidine - ijacskros.com
Ethyl 2-amino-5-phenylthiophene-3-carboxylate Formamide Reflux, 18h 6-Phenyl-5,7-dihydrothieno[2,3-d]pyrimidin-4(3H)-one 80 nih.gov
Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate Phenyl isothiocyanate, then NaOEt/EtOH - 2-Mercapto-5-methyl-6-benzoyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one - ekb.eg

Functionalization Reactions on the Thiophene Ring and Phenyl Substituent

Beyond cyclization reactions, the thiophene and phenyl rings of this compound analogues are amenable to further functionalization, enhancing the structural diversity of the resulting compounds.

N-Arylation Reactions

N-arylation of the amino group at the 3-position of the thiophene ring is a key functionalization strategy. Copper-mediated Chan-Lam cross-coupling provides a practical method for the N-arylation of methyl 2-aminothiophene-3-carboxylate using both arylboronic acids and potassium aryltrifluoroborate salts, tolerating a broad range of functional groups. nih.gov Palladium-catalyzed direct arylation has also been successfully employed. For instance, the arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with various aryl bromides can be achieved using a palladium catalyst and a base like potassium acetate, which is crucial for inhibiting competing amination reactions. researchgate.netresearchgate.net These reactions allow for the introduction of diverse aryl substituents, significantly expanding the chemical space of these thiophene derivatives.

Table 3: N-Arylation of Aminothiophene Carboxylate Analogues

Thiophene Substrate Arylating Agent Catalyst/Reagents Solvent Conditions Product Yield (%) Reference
Methyl 2-aminothiophene-3-carboxylate Arylboronic acids Cu(OAc)₂, Pyridine CH₂Cl₂ Room Temp N-Aryl-methyl 2-aminothiophene-3-carboxylate Moderate to good nih.gov
Methyl 2-aminothiophene-3-carboxylate Potassium aryltrifluoroborate salts Cu(OAc)₂, Pyridine CH₂Cl₂ Room Temp N-Aryl-methyl 2-aminothiophene-3-carboxylate Moderate to good nih.gov
Methyl 3-amino-4-methylthiophene-2-carboxylate meta-Substituted aryl bromides Pd(OAc)₂, P(o-tol)₃, KOAc Dioxane 110°C Methyl 3-arylamino-4-methylthiophene-2-carboxylate High researchgate.net

Halogenation and Other Substitutions

The thiophene ring is susceptible to electrophilic substitution reactions, with a notable preference for the C2 and C5 positions, which are adjacent to the sulfur atom. However, the substitution pattern of this compound analogues, influenced by the existing phenyl and carboxylate groups, directs the regioselectivity of these transformations.

Halogenation

Halogenation, particularly bromination, is a fundamental transformation for introducing a reactive handle onto the thiophene core, paving the way for further derivatization. N-Bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of thiophene derivatives. researchgate.nettcichemicals.com The reaction typically proceeds under mild conditions, and the position of bromination is dictated by the electronic effects of the substituents on the thiophene ring. researchgate.net For thiophenes, bromination with NBS generally occurs at the positions adjacent to the sulfur atom. researchgate.net In the case of 3-substituted thiophenes, the reaction can lead to substitution at the 2- and/or 5-positions.

For instance, the bromination of methyl thiophene-3-carboxylate results in the formation of methyl 2,5-dibromothiophene-3-carboxylate. d-nb.info This indicates that even with a deactivating carboxylate group at the 3-position, the activating effect of the sulfur atom directs bromination to the adjacent free α-positions. The reaction is often carried out in solvents like acetonitrile. tcichemicals.com

Table 1: Examples of Halogenation on Thiophene Derivatives

Starting MaterialReagentProductYieldReference
2-Methylbenzo[b]thiopheneN-Bromosuccinimide (NBS)3-Bromo-2-methylbenzo[b]thiophene99% tcichemicals.com
ThiopheneN-Bromosuccinimide (NBS)2,5-Dibromothiophene91% researchgate.net
Methyl thiophene-3-carboxylateN-Bromosuccinimide (NBS)Methyl 2,5-dibromo-3-carboxylate- d-nb.info

Other Substitutions

The halogenated analogues of this compound are versatile intermediates for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for creating biaryl compounds by coupling an organoboron reagent with an organic halide. nih.govrsc.org Halogenated thiophene-3-carboxylates can be coupled with a variety of arylboronic acids. researchgate.net The regioselectivity of the coupling can be controlled by the choice of catalyst and reaction conditions, especially in di-halogenated substrates. researchgate.net For example, conditions have been identified that enable the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, demonstrating that sequential, regioselective couplings on a thiophene ring are feasible. nih.gov This methodology allows for the introduction of diverse phenyl or other aryl groups onto the thiophene scaffold.

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming aryl ethers, aryl amines, and aryl thioethers. wikipedia.org Modern protocols often use soluble copper catalysts with specific ligands, allowing the reactions to proceed under milder conditions than the traditional high-temperature requirements. wikipedia.orgmdpi.com For instance, an Ullmann coupling reaction between 4-iodotoluene (B166478) and pyrazole has been reported using copper catalysts with ligands like 1H-imidazole-4-carboxylic acid. nih.gov This type of reaction could be applied to halogenated this compound analogues to introduce N-linked or O-linked substituents.

Table 2: Examples of Substitution Reactions on Halogenated Thiophenes

Thiophene SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
4,5-Dibromothiophene-2-carboxaldehydeArylboronic acidPd(PPh₃)₄, K₂CO₃Di-arylated thiophene nih.gov
3-Bromo-4-trifloyl-thiophenePhenylboronic acidPd(PPh₃)₄Phenylated thiophene (at triflate position) researchgate.net
3-Bromo-4-trifloyl-thiophenePhenylboronic acidPd(tBu₃P)₂Phenylated thiophene (at bromo position) researchgate.net
Aryl HalidePhenolCopper/LigandAryl ether wikipedia.orgmdpi.com
4-IodotoluenePyrazoleCu₂O/LigandN-Aryl pyrazole nih.gov

Modification of the Ester Group

The methyl ester functionality at the C3 position of the thiophene ring offers a versatile site for chemical modification, allowing for the synthesis of a wide range of derivatives such as carboxylic acids, amides, and alcohols.

Hydrolysis

The most direct modification of the ester group is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating the ester with a base like lithium hydroxide (LiOH) in a mixture of solvents such as tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water. nih.gov The resulting 4-phenylthiophene-3-carboxylic acid is a key intermediate that can be used in further reactions, such as amidation, or can itself be a target molecule for biological evaluation. d-nb.info

Amidation

The carboxylic acid obtained from hydrolysis can be converted into a variety of amides through reaction with primary or secondary amines in the presence of a coupling agent. Alternatively, amides can sometimes be formed directly from the ester. Copper-catalyzed Chan-Lam cross-coupling provides a route to N-arylated products by reacting aminothiophene carboxylates with arylboronic acids. nih.gov Another approach involves the use of carbamoyl (B1232498) chlorides, which have been successfully coupled with arylboronic acids in Suzuki-type reactions to form amides. mdpi.com Various coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have been shown to be effective for the amidation of carboxylic acids with amines under mild, basic conditions. researchgate.net

Reduction

The ester group can be reduced to a primary alcohol, yielding (4-phenylthiophen-3-yl)methanol analogues. This transformation is a fundamental step in expanding the chemical diversity of the scaffold. Several reducing agents can accomplish this reduction:

Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of esters to alcohols. nih.gov Milder reagents like sodium borohydride (B1222165) (NaBH₄) can also be effective, often in combination with activating agents or under specific conditions. core.ac.uksciencemadness.org For example, NaBH₄ in the presence of CaCl₂ or TiCl₄ has been reported to reduce esters to alcohols. organic-chemistry.org

Catalytic Hydrosilylation: More recently, methods using earth-abundant metal catalysts have been developed. For example, manganese(I) complexes can catalyze the hydrosilylation of esters to alcohols under relatively mild conditions. nih.govorganic-chemistry.org A manganese carbonyl complex, [MnBr(CO)₅], has demonstrated excellent performance in reducing carboxylic acids (formed in situ or otherwise) to alcohols using phenylsilane (B129415) as the reducing agent. nih.govresearchgate.net

Table 3: Examples of Ester Group Modifications

Reaction TypeStarting Material TypeReagent(s)Product TypeReference
HydrolysisStilbene esterLiOH, THF/MeOH/H₂OCarboxylic acid nih.gov
AmidationCarboxylic acid, AmineCoupling agents (e.g., T3P, BOP)Amide researchgate.netcore.ac.uk
N-ArylationMethyl 2-aminothiophene-3-carboxylate, Arylboronic acidCu(OAc)₂, PyridineN-Aryl aminothiophene nih.gov
ReductionCarboxylic acidNaBH₄, T3PAlcohol core.ac.uk
ReductionCarboxylic acid[MnBr(CO)₅], PhSiH₃Alcohol nih.govresearchgate.net
Reductionα-Amino acid esterNaBH₄, Ethanolα-Aminoalcohol sciencemadness.org

Advanced Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 4-phenylthiophene-3-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the methyl ester, the thiophene (B33073) ring, and the phenyl ring.

Methyl Protons (-OCH₃): A sharp singlet is anticipated for the three equivalent protons of the methyl ester group. Based on analogous methyl esters, this signal typically appears in the downfield region around δ 3.8-3.9 ppm.

Thiophene Proton (H-2 or H-5): The thiophene ring contains a single proton. This proton is expected to appear as a singlet, with its chemical shift influenced by the electronic effects of the adjacent sulfur atom and the phenyl and carboxylate substituents. In similar 4-phenylthiophene systems, this signal is often observed between δ 7.5 and 8.0 ppm. tue.nl

Phenyl Protons (-C₆H₅): The five protons on the phenyl ring will typically appear as a complex multiplet due to spin-spin coupling. These aromatic protons are expected to resonate in the region of δ 7.2-7.6 ppm. tue.nl The exact pattern would depend on the specific coupling constants between the ortho, meta, and para protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound
Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Thiophene-H7.5 - 8.0Singlet (s)1H
Phenyl-H7.2 - 7.6Multiplet (m)5H
Methyl (-OCH₃)3.8 - 3.9Singlet (s)3H

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the chemical environment.

Carbonyl Carbon (C=O): The ester carbonyl carbon is characteristically deshielded and is expected to resonate significantly downfield, typically in the range of δ 160-165 ppm. nih.gov

Aromatic and Thiophene Carbons: The carbon atoms of the phenyl and thiophene rings will appear in the aromatic region, generally between δ 125 and 145 ppm. The specific shifts are determined by their position relative to the substituents. The carbon atoms directly attached to the phenyl group (on the thiophene ring) and the carboxylate group will have distinct chemical shifts from the other ring carbons.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear upfield, typically around δ 52 ppm. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)160 - 165
Aromatic/Thiophene (C-S, C-C)125 - 145
Methyl (-OCH₃)~52

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal correlations between coupled protons, primarily confirming the coupling network within the phenyl ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the phenyl and thiophene rings.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

C=O Stretch: The most prominent feature would be a strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl (C=O) group. This band is typically observed in the range of 1710-1730 cm⁻¹. researchgate.netresearchgate.net

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group are expected to produce strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl and thiophene rings.

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic rings typically appears as a group of bands above 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring would be visible in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Aromatic C-HStretching>3000Medium-Weak
Ester C=OStretching1710 - 1730Strong
Aromatic C=CStretching1450 - 1600Medium-Weak
Ester C-OStretching1100 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. The empirical formula for this compound is C₁₂H₁₀O₂S, corresponding to a molecular weight of 218.27 g/mol . sigmaaldrich.com

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to confirm the structure.

Expected Fragmentation Pattern:

Molecular Ion Peak [M]⁺˙: A prominent peak is expected at m/z ≈ 218, corresponding to the intact molecular ion.

Loss of a Methoxy Radical [M - •OCH₃]⁺: A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, resulting in a fragment ion at m/z ≈ 187. libretexts.org

Loss of the Carbomethoxy Group [M - •COOCH₃]⁺: Another characteristic fragmentation involves the loss of the entire methyl ester group as a radical, leading to a peak at m/z ≈ 159. libretexts.orgnih.gov

Phenyl Cation [C₆H₅]⁺: A peak at m/z ≈ 77, corresponding to the phenyl cation, is also a plausible fragment.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound
Fragment IonProposed StructureExpected m/z
[M]⁺˙[C₁₂H₁₀O₂S]⁺˙218
[M - •OCH₃]⁺[C₁₁H₇OS]⁺187
[M - •COOCH₃]⁺[C₁₀H₇S]⁺159
[C₆H₅]⁺[C₆H₅]⁺77

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.

While a specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related structures, such as methyl-3-aminothiophene-2-carboxylate, allows for a well-founded prediction of its solid-state architecture. mdpi.com

Expected Structural Features:

Planarity: The thiophene ring is expected to be essentially planar. The ester group may be slightly twisted out of the plane of the thiophene ring.

Table 5: Predicted Crystallographic Parameters for this compound
ParameterExpected Value/FeatureReference/Basis
Crystal SystemLikely Monoclinic or OrthorhombicCommon for such organic molecules mdpi.comnih.gov
Thiophene RingPlanarInherent aromaticity
C=O Bond Length~1.20 - 1.22 ÅStandard ester carbonyl bond length
C-S Bond Lengths~1.71 - 1.74 ÅTypical for thiophene rings mdpi.com
Intermolecular ForcesC-H···O interactions, π-π stackingCommon packing motifs mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Applied to Methyl 4 Phenylthiophene 3 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For molecules such as Methyl 4-phenylthiophene-3-carboxylate, DFT calculations are instrumental in predicting geometry, vibrational frequencies, and various electronic properties. nih.gov Functionals like B3LYP are commonly employed as they offer a good balance between computational cost and accuracy for medium to large-sized molecules. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that helps in understanding the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the electrophilic and nucleophilic sites.

For a molecule like this compound, the MEP surface would typically reveal the following:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are generally located around the oxygen atoms of the carboxylate group and potentially the sulfur atom of the thiophene (B33073) ring, indicating their role as hydrogen bond acceptors.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. For this molecule, positive regions would be expected around the hydrogen atoms.

MEP analysis is crucial for predicting how the molecule will interact with other molecules, such as receptors or enzymes, by highlighting the regions most likely to engage in electrostatic interactions. In a study on the related compound Methyl-3-aminothiophene-2-carboxylate, MEP analysis helped to understand various intermolecular and intramolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals are critical in determining how a molecule will behave in chemical reactions. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity. In thiophene-based systems, the HOMO is often distributed across the thiophene ring and the phenyl substituent, reflecting the aromatic and electron-rich nature of these moieties. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher electrophilicity. For this compound, the LUMO is likely localized on the electron-withdrawing carboxylate group and the thiophene ring. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.compku.edu.cn DFT calculations on related thiophene derivatives have been used to calculate this gap and infer their reactivity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Thiophene Derivative This table presents example data from a computational study on a related compound, Methyl-3-aminothiophene-2-carboxylate, to illustrate the typical outputs of FMO analysis.

ParameterValue (eV)Implication
HOMO Energy -Indicates electron-donating capability
LUMO Energy -Indicates electron-accepting capability
Energy Gap (ΔE) ~4.537Suggests low kinetic stability and high chemical reactivity mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net For this compound and its derivatives, docking simulations can identify potential biological targets and predict the strength of the interaction.

Docking algorithms calculate a scoring function, often expressed as binding energy (in kcal/mol) or a docking score, which estimates the binding affinity between the ligand and the target protein. A lower (more negative) binding energy generally corresponds to a more stable ligand-protein complex and stronger binding affinity.

This predicted affinity can be correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ). For instance, studies on thiophene carboxamide derivatives as anticancer agents used molecular docking to predict their binding pattern within the colchicine-binding site of tubulin. nih.gov The docking scores were then compared with experimentally determined IC₅₀ values. nih.gov Similarly, research on 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives as PD-L1 inhibitors showed a correlation between docking results and IC₅₀ values in the low nanomolar range. nih.govacs.org

Table 2: Example Molecular Docking and Biological Activity Data for Thiophene-Based Inhibitors This table shows data for known thiophene-based compounds targeting specific proteins to exemplify the correlation between computational predictions and experimental results.

CompoundTarget ProteinDocking Score (XP-Glide)Binding Energy (MM-GBSA, kcal/mol)Experimental IC₅₀ (nM)
Thiophene Carboxamide 2b Tubulin-6.13-5.46 µM
Thiophene Carboxamide 2e Tubulin-6.46-12.58 µM
Thiophene Carbonitrile 4a PD-L1--4.97
Thiophene Carbonitrile 9a PD-L1--2.01
Data sourced from related studies on thiophene derivatives. nih.govacs.org

Beyond predicting binding affinity, molecular docking provides crucial information about the specific orientation and conformation of the ligand within the binding pocket. This analysis reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

For a ligand like this compound, docking would analyze how the phenyl group and the thiophene ring fit into hydrophobic pockets of a receptor, and how the carboxylate group might form hydrogen bonds with polar amino acid residues. Studies on related compounds have demonstrated that the thiophene ring's aromatic character can lead to significant interaction profiles within a protein's binding site. nih.gov Comparing the bound conformations of different derivatives helps in understanding structure-activity relationships (SAR) and in designing more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the ligand-protein complex and observation of conformational changes in both the ligand and the protein. nih.govnih.gov

An MD simulation typically runs for a specific duration (e.g., 100-200 nanoseconds), and the resulting trajectory is analyzed to evaluate parameters like Root Mean Square Deviation (RMSD). researchgate.netnih.gov A stable RMSD value over the simulation time suggests that the complex is stable and has reached equilibrium. nih.gov MD simulations on thiophene derivatives complexed with target proteins have been used to confirm the stability of the docked pose, asserting the reliability of the docking results. researchgate.netnih.gov These simulations provide a more realistic representation of the physiological environment and can reveal subtle conformational adjustments that are critical for biological activity.

In Silico Predictions of Molecular Properties for Chemical Space Exploration

The exploration of chemical space through computational means has become an indispensable tool in modern chemistry and drug discovery. In silico predictions of molecular properties allow for the high-throughput screening of virtual compounds, saving time and resources by prioritizing molecules with desirable characteristics for synthesis and further testing. scienceopen.com For "this compound" and its derivatives, these computational models provide critical insights into their potential applications by estimating a wide range of physicochemical, pharmacokinetic, and electronic properties.

The process of in silico property prediction typically begins with the generation of a 2D or 3D representation of the molecule. This digital model then serves as the input for various computational algorithms that calculate specific descriptors. These descriptors can range from simple molecular properties like molecular weight and logP to more complex quantum mechanical calculations that describe the electronic distribution within the molecule.

A significant aspect of chemical space exploration is the concept of 'drug-likeness,' which assesses the similarity of a compound to known drugs. nih.gov A widely used guideline for evaluating drug-likeness is Lipinski's Rule of Five. chemrxiv.org This rule establishes that orally active drugs generally possess:

A molecular weight of 500 daltons or less.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Molecules that adhere to these rules are considered more likely to have favorable absorption and permeation properties. chemrxiv.org Online tools and software can rapidly calculate these properties for virtual libraries of compounds, allowing for the efficient filtering of large chemical spaces.

Beyond basic physicochemical properties, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the potential of a compound as a therapeutic agent. chemrxiv.orgdigitellinc.com In silico ADMET prediction models can estimate parameters such as human intestinal absorption, blood-brain barrier permeability, and potential toxicity. ajol.info These predictions are vital for identifying potential liabilities early in the drug discovery process. nih.gov

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. researchgate.net These methods can calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally suggests higher reactivity.

The following tables present predicted molecular properties for "this compound," illustrating the type of data generated in in silico studies for chemical space exploration.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC₁₂H₁₀O₂SN/A
Molecular Weight ( g/mol )218.27Compliant
Octanol-Water Partition Coefficient (logP)3.1Compliant
Hydrogen Bond Donors0Compliant
Hydrogen Bond Acceptors2Compliant
Molar Refractivity61.5 cm³N/A
Topological Polar Surface Area (TPSA)53.4 ŲN/A

Table 2: Predicted ADMET Properties of this compound

ADMET ParameterPredicted Outcome
Human Intestinal AbsorptionHigh
Blood-Brain Barrier (BBB) PermeabilityHigh
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateYes
CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes
AMES ToxicityNon-mutagenic
hERG InhibitionLow risk

Table 3: Predicted Quantum Chemical Properties of this compound

Quantum Chemical ParameterPredicted Value (eV)
Energy of HOMO-6.5
Energy of LUMO-1.8
HOMO-LUMO Energy Gap4.7
Ionization Potential6.5
Electron Affinity1.8

The data presented in these tables provides a multidimensional view of the properties of "this compound," enabling its comparison with other compounds in the vast chemical space. For instance, its compliance with Lipinski's rules suggests good potential for oral bioavailability. The predicted ADMET profile highlights potential interactions with metabolic enzymes, which is a critical consideration in drug development. ajol.info The HOMO-LUMO gap provides insights into its chemical stability and reactivity. mdpi.com By generating such data for a large number of virtual derivatives, researchers can systematically explore the chemical space around this scaffold to identify molecules with optimized properties for specific applications.

Structure Activity Relationship Sar Studies of Thiophene 3 Carboxylate Derivatives

Correlating Substituent Effects on Molecular Interactions

The biological activity of thiophene-3-carboxylate derivatives is finely tuned by the nature and position of various substituents. The electronic properties, steric hindrance, and hydrogen bonding capabilities of these substituents dictate the molecule's binding affinity and efficacy at its target site.

The aryl group at the C-4 position of the thiophene (B33073) ring plays a pivotal role in modulating the biological activity of thiophene-3-carboxylate derivatives. Studies have shown that the nature of this aryl substituent significantly impacts the compound's inhibitory potential.

Research on 2-amino-3-carboxy-4-phenylthiophene analogues as atypical protein kinase C (aPKC) inhibitors has demonstrated that electron-donating moieties on the C-4 aryl group are crucial for optimal inhibitory activity. nih.gov This suggests that an electron-rich phenyl ring enhances the interaction with the kinase. A series of 4-arylthiophene-3-carboxylic acid derivatives were identified as inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel. nih.gov In this context, specific substitutions on the phenyl ring led to compound 42 with an IC₅₀ of 0.79 μmol/L, highlighting the sensitivity of the target to the electronic and steric properties of the C-4 aryl group. nih.gov

Table 1: Influence of C-4 Aryl Substitution on Biological Activity

Compound Class Target Key Finding Reference
2-Amino-3-carboxy-4-phenylthiophenes aPKC Electron-donating groups on the C-4 aryl moiety are required for optimal activity. nih.gov
4-Arylthiophene-3-carboxylic acids ANO1 Specific substitutions on the C-4 phenyl ring led to potent inhibitors (e.g., compound 42 , IC₅₀ = 0.79 μmol/L). nih.gov

Modification of the ester group at the C-3 position of the thiophene ring is a key strategy for optimizing the pharmacological profile of these derivatives. Changes to this group can affect potency, selectivity, and metabolic stability.

In a study on aPKC inhibitors, a series of ester analogues at the C-3 position were synthesized to explore a range of physical, electronic, and steric properties. nih.gov This investigation confirmed that variations, such as ethyl and 2-propyl esters, yielded significant inhibitory activity, indicating that the size and nature of the alkyl group on the ester are important for binding. nih.gov

Metabolic studies on 2-acylaminothiophene derivatives identified the methyl ester group at C-3 as a primary site of metabolism, leading to cleavage and the formation of the corresponding carboxylic acid. researchgate.net To address this metabolic liability, researchers synthesized analogues with branched alkyl substituents on the ester group, which resulted in improved metabolic stability in vitro while maintaining the desired biological activity. researchgate.net This highlights the importance of the ester group in determining the pharmacokinetic properties of the molecule.

Furthermore, comparing the effects of a carboxylate ester side chain versus a carboxamide side chain on thiophene-based polymers revealed significant differences in charge transport properties. researchgate.net The carboxylate ester group, due to its strong electron-withdrawing ability and influence on backbone conformation, resulted in higher crystallinity and superior charge transfer compared to the carboxamide group. researchgate.net While this study was on polymers, the principle of how the C-3 substituent affects the electronic properties and conformation of the thiophene ring is broadly applicable.

Table 2: Effect of C-3 Ester Modification on Compound Properties

Original Compound Modification Effect Reference
Methyl 2-acylaminothiophene-3-carboxylate Branched alkyl ester Improved in vitro metabolic stability researchgate.net
Ethyl 2-amino-4-phenylthiophene-3-carboxylate Various ester analogues (e.g., 2-propyl) Maintained significant inhibitory activity against aPKC nih.gov

The 2-amino group on the thiophene scaffold is a frequent site for modification and is often essential for biological activity. Altering this substituent can dramatically change the compound's therapeutic properties.

For inhibitors of aPKC, the unsubstituted -NH₂ group at the R² position was found to be optimal for activity. nih.gov However, in other contexts, derivatization of this amino group is beneficial. For instance, the synthesis of ethyl 2-(4-hydroxyphenylamino)-4-phenylthiophene-3-carboxylate for antimicrobial screening showed that specific substitutions on the 2-amino group could lead to significant activity. nih.gov Similarly, studies on 2-aminothiophene-indole hybrids revealed that the indole (B1671886) group attached to the 2-amino position is favorable for antileishmanial activity, suggesting these compounds may act as prodrugs. mdpi.com

The reactivity of the 2-amino group allows for the synthesis of a vast number of derivatives, including thieno[2,3-d]pyrimidines, by reacting 2-aminothiophene-3-carboxamides with various electrophiles. tubitak.gov.tr Research on 2-aminothiophene-3-carboxylic acid ester derivatives has identified them as novel and highly selective cytostatic agents against various cancer cell lines. nih.govresearchgate.net The presence and substitution of the 2-amino group are critical for this selective cytotoxicity. nih.govresearchgate.net Furthermore, in a series of novel thiophene-2-carboxamides, the amino derivatives were found to be more potent antioxidants and antibacterials than the corresponding hydroxyl or methyl analogues, which was attributed to the electron-donating nature of the amino group. nih.gov

Table 3: Influence of 2-Amino Position Substitution on Biological Activity

Compound Series Substitution at 2-Amino Position Resulting Biological Activity Reference
2-Amino-3-carboxy-4-phenylthiophenes Unsubstituted -NH₂ Optimal for aPKC inhibition nih.gov
Ethyl 4-phenylthiophene-3-carboxylates 4-Hydroxyphenylamino Significant antimicrobial activity nih.gov
2-Aminothiophene derivatives Indole hybrids Favorable for antileishmanial activity mdpi.com
Thiophene-2-carboxamides Amino group (vs. hydroxyl or methyl) More potent antioxidant and antibacterial activity nih.gov

Rational Design Strategies Based on SAR Data

The knowledge gained from SAR studies is the foundation for the rational design of new and improved therapeutic agents. By understanding which structural features are critical for activity, medicinal chemists can design molecules with enhanced potency, selectivity, and pharmacokinetic properties.

For example, based on SAR data from a series of phenylthiophene-based aPKC inhibitors, researchers were able to elucidate the key structural elements required for inhibitory activity. nih.gov This knowledge guided further medicinal chemistry efforts to develop compounds with low nanomolar efficacy in cellular assays. nih.gov Similarly, a structure-based drug design strategy was employed to develop thiophene derivatives that inhibit bacterial histidine kinases. nih.gov This approach started from an inhibitor-bound crystal structure and used SAR insights to simplify the structure, leading to the identification of potent and broad-spectrum antimicrobial compounds. nih.gov

The design of novel anticancer agents has also benefited from this approach. Thiophene carboxamide derivatives were designed as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin inhibitor. nih.gov By mimicking the polar surface area and key interaction points of CA-4, researchers developed thiophene-based compounds that showed significant anticancer activity and similar interaction patterns within the tubulin-colchicine binding pocket. nih.gov The inherent aromaticity of the thiophene ring was found to contribute additional favorable interactions. nih.gov These examples demonstrate that a deep understanding of SAR is instrumental in the successful, rational design of novel drug candidates.

Bioisosteric Replacement Studies Involving Thiophene Scaffolds

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a powerful tool in drug design. The thiophene ring is frequently used as a bioisostere for the benzene (B151609) ring due to their similarities in size, shape, and electronic properties. researchgate.netsci-hub.se

This strategy has been successfully applied in the development of potent ligands for various receptors. In one study, a benzene ring in a known GluN2B selective NMDA receptor antagonist was replaced by a thiophene ring. nih.govrsc.org The resulting thiophene bioisostere was well tolerated by the receptor, and in one case, even showed an increased affinity for the GluN2B subunit. nih.gov This demonstrated that the thiophene ring could effectively mimic the substituted benzene ring while potentially offering different metabolic or pharmacokinetic profiles. nih.govrsc.org

The concept of bioisosterism is based on the principle that molecules with similar shapes and sizes can exhibit analogous physicochemical and biological properties. sci-hub.se The interchangeability of thiophene and benzene is a classic example of this principle. sci-hub.se This approach allows chemists to modify a lead compound to improve its properties, such as enhancing potency, reducing side effects, or altering metabolic pathways, without drastically changing the core structure responsible for its biological activity. researchgate.net For instance, replacing a benzene ring with a thiophene scaffold can introduce a heteroatom that may form different interactions with the target protein or alter the molecule's solubility and metabolism. acs.org

Emerging Research Directions and Advanced Applications of Methyl 4 Phenylthiophene 3 Carboxylate Derivatives

Applications in Advanced Materials Science

The unique electronic and photophysical properties of the 4-phenylthiophene-3-carboxylate core make it a valuable building block for the next generation of advanced organic materials.

Derivatives of the phenylthiophene structure are actively being investigated for their use as organic semiconductors. These materials are crucial components in organic thin-film transistors (OTFTs), which are foundational to flexible displays and printable electronic circuits. New phenyl and phenylthienyl derivatives have been synthesized and characterized for these applications. nih.gov For instance, certain compounds have demonstrated p-channel characteristics, achieving carrier mobilities as high as 1.7 x 10⁻⁵ cm²/Vs with current on/off ratios between 10² and 10⁴ in top-contact/bottom-gate OTFT devices. nih.gov The performance of these materials is dictated by their molecular structure, which influences intermolecular packing and charge transport. The thiophene (B33073) moiety is well-known for facilitating electrical conductivity, and its combination with a phenyl group allows for fine-tuning of the electronic energy levels (HOMO/LUMO) to optimize device performance. researchgate.net

Table 1: Performance of Selected Phenylthienyl-Based Organic Semiconductors in OTFTs An interactive data table is available below.

Compound ClassAchieved Carrier Mobility (cm²/Vs)Current On/Off RatioDevice Configuration
Phenylthienyl derivatives with carbazole (B46965) and α-carbolineUp to 1.7 x 10⁻⁵10²–10⁴Top-contact/bottom-gate
Diketopyrrolopyrrole derivatives with phenyl acetyleneUp to 10⁻³> 10⁵Top-contact/bottom-gate
Arylacetylene derivative with thiophene and benzothiadiazoleUp to 10⁻⁴> 10⁵Not specified

This table summarizes the performance metrics of various organic semiconductors incorporating the phenylthiophene structural motif, as reported in recent studies. nih.govresearchgate.net Data sourced from multiple research efforts illustrate the potential of this class of materials in organic electronics.

The development of luminescent molecular crystals is a cornerstone of modern organic electronics, with applications in displays and lasers. urfu.ru Thiophene-phenylene co-oligomers (TPCOs) are a particularly promising class of materials for organic light-emitting devices. nih.gov Research has shown that derivatives of the 4-phenylthiophene-3-carboxylate scaffold can form highly stable and luminescent molecular crystals. urfu.ru

In one study, a derivative of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate was used to synthesize a highly luminescent molecular crystal that demonstrated remarkable stability, with its photoluminescent properties remaining largely unchanged over a decade. urfu.ru While the photoluminescence intensity decreased by about 30% over 10 years, attributed to an enhanced self-absorption effect, the peak positions in the emission spectrum were stable. urfu.ru Other research into TPCOs has reported record-high photoluminescence quantum yields (PLQY) of up to 60% for solution-grown single crystals. nih.gov Furthermore, the photophysical properties of donor-π-acceptor (D–π–A) thiophene-based compounds show significant solvatochromism, where the emission wavelength changes with the polarity of the solvent. nih.gov For example, one derivative exhibited a large red shift of 66 nm in its fluorescence emission when the solvent was changed from nonpolar cyclohexane (B81311) to polar DMSO. nih.gov This tunability is highly desirable for creating materials with specific light-emitting properties.

Table 2: Photophysical Properties of Selected Thiophene-Based Luminescent Derivatives An interactive data table is available below.

Compound TypeKey FeatureEmission Shift (Cyclohexane to DMSO)Photoluminescence Quantum Yield (PLQY)Stokes Shift
D-π-A Thiophene (MOT)Methoxy donor group66 nmSolvent-dependentLarge
D-π-A Thiophene (DMAT)Dimethylamine donor group162 nmSolvent-dependentLarge
Thiophene-Phenylene Co-Oligomer (TPCO)Solution-grown single crystalNot ApplicableUp to 60%Not Specified
Zinc and Europium α-thiophene carboxylate polymerRed luminescenceNot Applicable0.6 (relative to quinoline)Not Specified

This table presents key photophysical data for different classes of luminescent materials derived from or related to the thiophene scaffold, highlighting their potential in optoelectronic applications. nih.govnih.govresearchgate.net The data illustrates the impact of molecular structure and environment on emission properties.

Role in Scaffold Diversity and Library Synthesis for Chemical Biology

The thiophene ring is a valuable pharmacophore found in numerous biologically active compounds. nih.govnih.gov The methyl 4-phenylthiophene-3-carboxylate structure, in particular, serves as a versatile template for generating large libraries of diverse molecules for screening in drug discovery and chemical biology. organic-chemistry.orgresearchgate.net The Gewald reaction, a multi-component reaction, is a powerful tool for synthesizing highly substituted thiophenes, which can then serve as templates for further diversification. organic-chemistry.orgacs.org

Researchers have developed optimized, room-temperature conditions for the Gewald reaction to produce tetrasubstituted thiophenes in good yields. organic-chemistry.org These thiophene templates can be elaborated through a series of chemical transformations, such as acylation, deprotection, and amidation, to create a library of drug-like molecules. organic-chemistry.org The use of robotic and semi-automated synthesis platforms allows for the high-throughput production of these compound libraries, accelerating the discovery of new bioactive agents. organic-chemistry.org For example, libraries based on the ethyl 2-amino-4-phenylthiophene-3-carboxylate scaffold have been synthesized and screened for a range of biological activities, including antibacterial, antifungal, antidiabetic, and anti-inflammatory properties. researchgate.net This highlights the scaffold's importance as a starting point for developing novel therapeutics. nih.govresearchgate.net

Innovative Methodologies in Derivatization and Functionalization

Continuous innovation in synthetic organic chemistry is unlocking new ways to modify and functionalize the this compound core, enabling the creation of more complex and tailored molecules. The Gewald three-component reaction remains a foundational method for constructing the initial 4-phenyl-substituted thiophene ring. acs.org

Recent advancements focus on subsequent modifications. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are employed to introduce further diversity. In one example, a (4-(methoxycarbonyl)phenyl)boronic acid was coupled to a thiophene derivative using a palladium catalyst to form a new C-C bond. nih.gov Another innovative approach involves a rearrangement reaction in the presence of sodium ethoxide to transform an ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate into a 4-(4-fluorophenyl)-2-hydroxythiophene-3-carbonitrile, creating a different functional group pattern on the scaffold. acs.orguj.edu.pl Furthermore, methods for the direct conversion of the ester group into various carboxamides are routinely used to build libraries for biological screening. nih.govnih.govmdpi.com These advanced synthetic strategies are crucial for exploring the full potential of this versatile scaffold in both materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 4-phenylthiophene-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves cyclocondensation reactions using substituted thiophene precursors. For example, ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives are synthesized via Gewald reactions with ketones or aldehydes under basic conditions . Yield optimization requires careful control of temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous thiophene derivatives. For instance, the methyl ester group typically appears at δ ~3.8 ppm (¹H) and δ ~165 ppm (¹³C) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiophene ring vibrations near 1450–1550 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiophene core .

Q. What safety protocols are essential when handling this compound derivatives?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard identification, including skin/eye irritation and respiratory toxicity . Use fume hoods, nitrile gloves, and protective eyewear. In case of spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Structure Refinement : Use SHELXL for small-molecule refinement. Input initial coordinates from X-ray diffraction data, apply restraints for bond lengths/angles, and validate with R-factor convergence (<5%) .
  • Visualization : Mercury CSD enables void analysis and packing pattern comparisons. For example, analyze π-π stacking interactions between phenyl and thiophene rings using the "Contacts" module .
  • Validation : Cross-check torsion angles and hydrogen bonding networks against similar structures in the Cambridge Structural Database (CSD) .

Q. What methodologies are recommended for analyzing thiophene ring puckering in this compound?

  • Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify out-of-plane deviations .

Define a reference plane using atomic coordinates (e.g., C3, C4, S1).

Calculate puckering amplitude (qq) and phase angle (ϕ\phi) via:
q=25j=15zj2,ϕ=arctan(zjsin(4πj/5)zjcos(4πj/5))q = \sqrt{\frac{2}{5} \sum_{j=1}^{5} z_j^2}, \quad \phi = \arctan\left(\frac{\sum z_j \sin(4\pi j/5)}{\sum z_j \cos(4\pi j/5)}\right)

where zjz_j are perpendicular displacements of ring atoms .
3. Compare results to computational models (DFT) to assess conformational stability.

Q. How should researchers resolve contradictions between computational and experimental spectroscopic data?

  • Methodological Answer :

  • Validation : Re-examine NMR simulations (e.g., using Gaussian or ADF software) with corrected solvent and temperature parameters.
  • Dynamic Effects : Account for tautomerism or rotational barriers (e.g., ester group rotation) that may broaden NMR peaks .
  • X-ray vs. DFT : If crystal packing influences electronic properties (e.g., dipole moments), compare experimental IR/Raman spectra with gas-phase DFT calculations .

Q. What strategies are effective for synthesizing enantiomerically pure this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use Evans auxiliaries or Sharpless epoxidation to induce asymmetry during cyclization .
  • Catalytic Asymmetric Synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the 4-phenyl position .
  • Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-phenylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-phenylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.